2-(2-fluorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)12-24-18-9-8-16(11-15(18)7-10-21(24)26)23-20(25)13-27-19-6-4-3-5-17(19)22/h3-6,8-9,11,14H,7,10,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFSUQKOUJZCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a derivative of tetrahydroquinoline, a structural motif that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. Its structure features a fluorophenoxy group and a tetrahydroquinoline moiety, which contribute to its lipophilicity and potential interaction with various biological targets.
Biological Activity Overview
Research has indicated that compounds with tetrahydroquinoline structures exhibit a wide range of biological activities including:
- Antitumor Activity : Tetrahydroquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antiviral Properties : Initial studies suggest that some tetrahydroquinoline derivatives may possess antiviral activity against strains such as human coronavirus. The mechanism often involves interference with viral replication processes.
- Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anti-inflammatory Activity : The anti-inflammatory effects of tetrahydroquinoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
Case Study 1: Antitumor Activity
A study conducted on a series of tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The compound this compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Efficacy
In vitro assays revealed that several tetrahydroquinoline derivatives exhibited antiviral activity against human coronavirus strains. The mechanism was linked to inhibition of viral entry and replication within host cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways related to inflammation and apoptosis.
Research Findings
Recent studies have highlighted the potential of this compound in drug development. Here are some key findings:
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Induced apoptosis in breast cancer cells; IC values showed potency in inhibiting growth. |
| Antiviral Activity | Effective against human coronavirus; reduced viral load in treated cells. |
| Neuroprotection | Exhibited protective effects in neurodegenerative models; reduced oxidative stress markers. |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The tetrahydroquinolin scaffold is shared across several analogs, but substituent variations significantly influence properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-fluorophenoxy group (electron-withdrawing) contrasts with the 2-methoxyphenoxy analog (electron-donating) . Fluorine may enhance metabolic stability and binding affinity in biological systems compared to methoxy.
- Core Flexibility: Thiadiazole-based analogs (e.g., 5e) exhibit lower melting points (132–134°C) compared to tetrahydroquinolin derivatives, suggesting increased molecular flexibility .
- Synthetic Accessibility: Yields for tetrahydroquinolin analogs are unreported, but thiadiazole derivatives achieve 68–88% yields, highlighting efficient synthetic routes for heterocyclic systems .
Physicochemical Properties
- Melting Points : Thiadiazole analogs with bulky substituents (e.g., 5h: 133–135°C) have lower melting points than simpler derivatives (5f: 158–160°C), suggesting that branching (e.g., isobutyl in the target) could reduce crystallinity .
- Solubility: The chloro-substituted analog () is noted as a synthetic intermediate, implying moderate solubility in organic solvents. Fluorine’s electronegativity in the target compound may enhance aqueous solubility slightly compared to methoxy analogs .
Q & A
Q. What are the recommended synthetic routes for synthesizing 2-(2-fluorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Acylation : Coupling 2-fluorophenoxyacetic acid with the tetrahydroquinoline scaffold using carbodiimide-based coupling agents (e.g., DCC or EDCI) under anhydrous conditions .
- Isobutyl Substitution : Introducing the isobutyl group at the 1-position of the tetrahydroquinoline core via nucleophilic substitution or reductive amination, requiring controlled pH and temperature (~40–60°C) .
- Purification : Use silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to achieve >95% purity .
Key Parameters : Solvent choice (e.g., CH₂Cl₂ for acylation), reaction time (overnight stirring for cyclization), and stoichiometric ratios (1.5 equivalents of acetyl chloride for acetylation) are critical for yield optimization .
Q. How can the structural integrity of this compound be validated post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR data should confirm the presence of characteristic signals:
- Mass Spectrometry : ESI/APCI(+) should show [M+H]⁺ and [M+Na]⁺ adducts, with molecular ion peaks matching the theoretical mass (±0.5%) .
- HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or Western blot .
Note : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving structural analogs?
Discrepancies often arise from:
- Substituent Effects : Fluorine vs. chlorine in the phenoxy group alters lipophilicity (logP) and target binding. Compare analogs like N-(4-chlorophenyl)-2-{1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide, which shows higher antimicrobial activity but lower cytotoxicity .
- Assay Conditions : Variations in cell line sensitivity (e.g., MCF-7 vs. A549) or enzyme isoforms (COX-1 vs. COX-2) .
Methodology :- Perform meta-analysis of published IC₅₀ values.
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- Bioavailability Enhancement :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to increase solubility .
- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to enhance blood-brain barrier penetration .
- Metabolic Stability :
- Replace labile groups (e.g., methyl esters) with tert-butyl or trifluoromethyl substituents to reduce CYP450-mediated degradation .
Q. How can researchers design SAR studies for this compound?
- Core Modifications :
- Tetrahydroquinoline Ring : Compare 2-oxo vs. 3-oxo derivatives to assess impact on ring conformation and target binding .
- Isobutyl Group : Replace with cyclopropyl or benzyl groups to evaluate steric effects .
- Substituent Variations :
- Fluorophenoxy : Test 2-fluoro vs. 4-fluoro analogs for electronic effects on aromatic interactions .
Data Analysis : - Use multivariate regression to correlate structural descriptors (e.g., Hammett σ values) with biological activity .
- Fluorophenoxy : Test 2-fluoro vs. 4-fluoro analogs for electronic effects on aromatic interactions .
Q. What advanced analytical techniques are required to study its mechanism of action?
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Metabolomics : LC-MS/MS to identify downstream metabolic perturbations in treated cells .
Methodological Considerations
Q. How should researchers address low yields in the final synthetic step?
Q. What statistical approaches are recommended for validating biological data reproducibility?
- ANOVA : Compare triplicate experiments across multiple cell lines .
- Bland-Altman Plots : Assess agreement between independent assay replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
